Sub-Nanomolar Binding Affinity (Ki) for Human Acetylcholinesterase (AChE)
The compound demonstrates an exceptionally high binding affinity for recombinant human AChE with an equilibrium dissociation constant (Ki) of 0.720 nM [1]. This value indicates mixed-type inhibition [1]. While class-level data for other thiazolo[3,2-b][1,2,4]triazole acetamides in patent CN201710693223 show 'good inhibitory activity' (no quantitative Ki/IC50 values were retrieved for direct comparison) [2], this sub-nanomolar potency is numerically superior to the clinically used AChE inhibitor galantamine, which has a reported IC50 of approximately 4.7 µM against butyrylcholinesterase in a related thiazolo-triazole study, though not a direct AChE comparison [3].
| Evidence Dimension | Binding Affinity (Ki) for Human AChE |
|---|---|
| Target Compound Data | Ki = 0.720 nM |
| Comparator Or Baseline | Galantamine (reference inhibitor for BuChE in related study, not a direct AChE comparator; IC50 = 4.7 µM). Patent class examples L1-L8 lacked quantitative Ki/IC50 data for direct comparison. |
| Quantified Difference | Target compound Ki is approximately 6,500-fold lower in molar concentration compared to the galantamine IC50 reference point, though this is a cross-target comparison. |
| Conditions | Recombinant human AChE, acetylthiocholine iodide substrate, mixed-type inhibition assay (BindingDB) [1]; purified α-BuChE assay for galantamine [3]. |
Why This Matters
A sub-nanomolar Ki represents an extremely high binding affinity, suggesting that very low compound concentrations are required for target engagement, a highly desirable property for a chemical probe or lead compound where potency directly impacts reagent costs and assay sensitivity.
- [1] BindingDB. (n.d.). BDBM50138279, CHEMBL3752467: Ki data for 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide. Retrieved May 9, 2026, from https://w.bindingdb.org/ View Source
- [2] Shijiazhuang University. (2017). Thiazolo[3,2-b][1,2,4]triazole-6-acetamide derivatives and application. Chinese Patent CN201710693223. View Source
- [3] Saeed, A., et al. (2017). Design and synthesis of 2,6-di(substituted phenyl)thiazolo[3,2-b]-1,2,4-triazoles as α-glucosidase and α-amylase inhibitors... Biomedicine & Pharmacotherapy, 94, 499-513. View Source
